Fenclofenac Methyl Ester
CAS No.: 81585-78-6
Cat. No.: VC20857533
Molecular Formula: C15H12Cl2O3
Molecular Weight: 311.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81585-78-6 |
|---|---|
| Molecular Formula | C15H12Cl2O3 |
| Molecular Weight | 311.2 g/mol |
| IUPAC Name | methyl 2-[2-(2,4-dichlorophenoxy)phenyl]acetate |
| Standard InChI | InChI=1S/C15H12Cl2O3/c1-19-15(18)8-10-4-2-3-5-13(10)20-14-7-6-11(16)9-12(14)17/h2-7,9H,8H2,1H3 |
| Standard InChI Key | IXKUOZXRLGQKKQ-UHFFFAOYSA-N |
| SMILES | COC(=O)CC1=CC=CC=C1OC2=C(C=C(C=C2)Cl)Cl |
| Canonical SMILES | COC(=O)CC1=CC=CC=C1OC2=C(C=C(C=C2)Cl)Cl |
Introduction
Chemical Structure and Identification
Molecular Identity
Fenclofenac Methyl Ester is identified by its CAS number 81585-78-6 and IUPAC name methyl 2-[2-(2,4-dichlorophenoxy)phenyl]acetate . This compound is derived from Fenclofenac, a non-steroidal anti-inflammatory drug, through esterification of the carboxylic acid group with methanol. Its molecular formula is C₁₅H₁₂Cl₂O₃ with a molecular weight of 311.16 g/mol .
Structural Features
The structure of Fenclofenac Methyl Ester comprises several key features:
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A phenylacetate backbone with a methyl ester group
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A 2,4-dichlorophenoxy substituent
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An ether linkage connecting the two aromatic rings
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Two chlorine atoms at positions 2 and 4 of one phenyl ring
This structural arrangement confers specific physicochemical properties that influence its behavior in chemical reactions and biological systems . The presence of the ester group, in particular, distinguishes it from the parent compound Fenclofenac and affects its stability, reactivity, and potential metabolic pathways.
Physicochemical Properties
Physical Properties
Fenclofenac Methyl Ester exists as a white solid at room temperature . For stability purposes, it is recommended to store this compound at +5°C . The physical state and appearance of this compound are important considerations for its handling and formulation in laboratory and industrial settings.
Chemical Properties
The chemical properties of Fenclofenac Methyl Ester are largely determined by its functional groups and structural arrangement. Key properties include:
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Lipophilicity: With a computed XLogP3 value of 5.1, this compound demonstrates high lipophilicity
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Hydrogen bonding capacity: 0 hydrogen bond donor sites and 3 hydrogen bond acceptor sites
These properties influence its solubility profile, with moderate to high solubility in various organic solvents but limited water solubility, reflecting its lipophilic nature .
Property Data Table
Table 1: Comprehensive Physicochemical Properties of Fenclofenac Methyl Ester
Synthesis Methods
Laboratory Synthesis
The synthesis of Fenclofenac Methyl Ester typically involves the esterification of Fenclofenac with methanol in the presence of a strong acid catalyst such as sulfuric acid. The general procedure follows these steps:
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Fenclofenac is combined with excess methanol
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A catalytic amount of sulfuric acid is added to the reaction mixture
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The mixture is heated under reflux conditions to facilitate the formation of the ester
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Water is produced as a byproduct during the reaction
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The ester product is isolated through appropriate purification techniques, such as extraction, distillation, or crystallization
Chemical Reactions and Stability
Characteristic Reactions
Fenclofenac Methyl Ester undergoes several characteristic reactions, primarily centered around its ester functional group:
Esterification
The formation of Fenclofenac Methyl Ester through esterification is a key reaction for this compound:
Fenclofenac + Methanol ⟶(H₂SO₄, heat) Fenclofenac Methyl Ester + Water
This reaction typically requires a catalyst, such as sulfuric acid, and can occur under reflux conditions.
Hydrolysis
As an ester, Fenclofenac Methyl Ester can undergo hydrolysis to regenerate Fenclofenac and methanol:
Fenclofenac Methyl Ester + Water ⟶(H⁺ or OH⁻ or enzyme) Fenclofenac + Methanol
This reaction can occur under acidic, basic, or enzymatic conditions .
Transesterification
Fenclofenac Methyl Ester can participate in transesterification reactions with other alcohols:
Fenclofenac Methyl Ester + R-OH ⟶(catalyst) Fenclofenac R-Ester + Methanol
This reaction allows for the conversion of the methyl ester to other ester derivatives.
Stability Profile
The stability of Fenclofenac Methyl Ester has been studied under various conditions :
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pH Stability: The compound shows different degradation rates at various pH values, with increased stability in acidic conditions compared to basic conditions
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Temperature Sensitivity: Requires storage at +5°C to maintain long-term stability
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Plasma Stability: Undergoes enzymatic hydrolysis in plasma due to the presence of esterases
Table 2: Stability Data of Fenclofenac Methyl Ester Under Various Conditions
This stability profile is important for proper handling, storage, and application of the compound in research and pharmaceutical settings.
Applications and Uses
Pharmaceutical Reference Standard
Beyond its role as a reference standard, Fenclofenac Methyl Ester serves as a valuable research tool in studies related to NSAIDs:
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Metabolism investigations: Understanding the metabolic pathways of Fenclofenac and similar NSAIDs
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Structure-activity relationship studies: Examining how esterification affects the pharmacological properties of NSAIDs
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Analytical method development: Supporting the development of sensitive and specific analytical techniques for NSAIDs and their metabolites
These research applications contribute to the broader understanding of NSAID pharmacology and pharmaceutical development .
Prodrug Design Insights
The study of Fenclofenac Methyl Ester provides important insights for prodrug development strategies. Research on similar NSAID esters has demonstrated that esterification can:
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Reduce direct contact of the free carboxylic acid group with gastric mucosa, potentially reducing gastrointestinal irritation
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Modify the drug's lipophilicity and, consequently, its absorption and distribution properties
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Create a pharmacologically inactive form that requires bioactivation, potentially reducing side effects
These principles, derived in part from studies on compounds like Fenclofenac Methyl Ester, guide the rational design of novel NSAID prodrugs with improved therapeutic profiles .
Analytical Methods
Chromatographic Analysis
Fenclofenac Methyl Ester can be analyzed using various chromatographic techniques:
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Gas Chromatography (GC): The compound has a documented Kovats' retention index of 2200 on an HP-1 column under specific temperature gradient conditions
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High-Performance Liquid Chromatography (HPLC): Suitable for quantitative analysis, particularly when coupled with appropriate detection methods
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Thin-Layer Chromatography (TLC): Useful for qualitative identification and purity assessment
These chromatographic methods provide effective tools for the identification, quantification, and purity assessment of Fenclofenac Methyl Ester in various matrices .
Spectroscopic Identification
Several spectroscopic techniques are applicable to the characterization of Fenclofenac Methyl Ester:
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Mass Spectrometry (MS): Provides molecular weight confirmation and structural information through fragmentation patterns
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Nuclear Magnetic Resonance (NMR): Offers detailed structural characterization, particularly through 1H-NMR and 13C-NMR spectra
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Infrared Spectroscopy (IR): Identifies functional groups, including the characteristic ester carbonyl absorption
These spectroscopic methods, often used in combination, allow for comprehensive characterization and confirmation of structural features .
Future Research Directions
Analytical Method Development
Ongoing research efforts in analytical method development for Fenclofenac Methyl Ester include:
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Development of more sensitive and specific detection methods
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Application of advanced mass spectrometric techniques for improved identification and quantification
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Validation of methods for detecting the compound in complex biological matrices
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Establishment of standardized procedures for quality control applications
These advances will enhance the utility of Fenclofenac Methyl Ester as a reference standard and improve quality control processes for Fenclofenac products .
Structure-Property Relationship Studies
Future research may focus on establishing detailed structure-property relationships:
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Investigation of how structural modifications affect physicochemical properties
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Correlation of structural features with stability profiles under various conditions
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Examination of the impact of esterification on biological activity and toxicity profiles
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Computational modeling of structure-property relationships to predict behavior
Such studies would contribute to a deeper understanding of the factors influencing the properties and behavior of Fenclofenac Methyl Ester and related compounds .
Prodrug Development Applications
The principles learned from Fenclofenac Methyl Ester may inform future prodrug development:
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Design of novel NSAID prodrugs with optimized pharmacokinetic and safety profiles
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Development of targeted delivery strategies using ester prodrugs
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Investigation of alternative prodrug approaches to address specific limitations of current NSAIDs
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Comparative evaluation of various ester derivatives to establish structure-activity relationships
These research directions hold promise for developing improved therapeutic options for inflammatory conditions .
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